2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a sulfur-linked acetamide substituent. The 4-ethylphenylacetamide moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Pyrrolo[3,2-d]pyrimidines are frequently explored as kinase inhibitors and anticancer agents due to their ability to mimic purine bases and disrupt nucleotide-binding domains .
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O2S/c1-2-20-13-15-23(16-14-20)30-26(34)19-36-29-32-25-17-24(22-11-7-4-8-12-22)31-27(25)28(35)33(29)18-21-9-5-3-6-10-21/h3-17,31H,2,18-19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLIORYOPKSUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidine Analog (): The compound N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide replaces the pyrrolo ring with a thieno ring.
- Pyrrolo[2,3-d]pyrimidine Derivative (): The compound 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide features a pyrrolo[2,3-d]pyrimidine core. The positional isomerism (3,2-d vs. 2,3-d) affects planarity and hydrogen-bonding interactions, which are critical for target engagement .
Substituent Analysis
- Acetamide Side Chain: The target compound’s N-(4-ethylphenyl)acetamide group contrasts with N-(4-butylphenyl) in and N-(2-methoxyphenyl) in .
Benzyl/Phenyl vs. Cyclopentyl/Sulfamoyl Groups:
The benzyl and phenyl substituents in the target compound enhance aromatic stacking interactions, whereas cyclopentyl and sulfamoyl groups in introduce steric bulk and polar functionality, respectively, impacting solubility and target selectivity .
Molecular Properties
The higher molecular weight and H-bond acceptors in ’s compound may reduce blood-brain barrier penetration compared to the target compound .
Biological Activity
The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.56 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety.
Biological Activities
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a range of biological activities, including:
-
Anticancer Activity :
- Various studies have demonstrated that pyrrolo[3,2-d]pyrimidines can inhibit cancer cell proliferation. For instance, a related compound showed significant inhibition of FLT3 kinase activity, which is crucial for cancer cell growth and survival .
- The compound's mechanism may involve interference with critical signaling pathways involved in tumor growth.
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidines possess antimicrobial effects against various pathogens. The specific activity against bacterial strains remains to be fully elucidated.
- Kinase Inhibition :
The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cells:
- Enzyme Inhibition : The compound may inhibit various kinases by binding to their active sites or allosteric sites, disrupting their function.
- Cell Signaling Modulation : By interfering with kinase signaling pathways, the compound can affect downstream cellular processes such as proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study on FLT3 Inhibition :
- Anticancer Activity on Cell Lines :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodology : Use multi-step heterocyclic synthesis with Schiff base formation (e.g., condensation of aldehydes with amines under acidic conditions) followed by cyclization. For example, pyrimidine ring formation can be achieved via thermal cyclization in ethanol with piperidine catalysis .
- Optimization : Monitor reaction progress via TLC (silica gel, dichloromethane mobile phase) and adjust stoichiometry of sulfanyl-acetamide intermediates to reduce byproducts .
- Key Data : Typical yields for analogous pyrrolo-pyrimidine derivatives range from 60–75% under reflux conditions (80–100°C, 6–8 hrs) .
Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?
- Analytical Workflow :
NMR : Compare - and -NMR chemical shifts with computationally predicted values (e.g., using ACD/Labs or ChemDraw). For example, the sulfanyl group (–S–) typically appears at δ 3.1–3.5 ppm in -NMR .
HRMS : Validate molecular ion peaks ([M+H]) with mass accuracy < 5 ppm. Discrepancies may indicate incomplete purification or residual solvents .
FTIR : Confirm carbonyl (C=O) stretches near 1680–1720 cm and sulfanyl (C–S) bands at 600–700 cm .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target enzymes (e.g., kinases or proteases). Focus on the pyrrolo-pyrimidine core for π-π stacking and the sulfanyl group for hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- Validation : Compare results with experimental IC values from enzyme inhibition assays (e.g., fluorescence polarization).
Q. How can researchers address contradictions in bioactivity data across cell-based assays?
- Troubleshooting :
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), serum-free media, and incubation times (24–48 hrs).
Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP3A4/5) to rule out rapid degradation .
Data Normalization : Use Z-factor scoring (>0.5) to validate high-throughput screening results .
- Example : Inconsistent IC values may arise from off-target effects; employ siRNA knockdowns or isogenic cell models to confirm target specificity .
Q. What strategies enhance regioselectivity during functionalization of the pyrrolo-pyrimidine scaffold?
- Synthetic Design :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro or acetyl) at the 6-phenyl position to bias electrophilic substitution at C2 .
- Catalysis : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling at the 3-benzyl position while preserving the sulfanyl-acetamide moiety .
- Case Study : Analogous compounds achieved >90% regioselectivity using CuI/L-proline catalysis in DMF at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
